molecular formula C23H17F3N2O3 B2988944 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide CAS No. 922135-50-0

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2988944
CAS RN: 922135-50-0
M. Wt: 426.395
InChI Key: BAVRULBVSDBRHB-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H17F3N2O3 and its molecular weight is 426.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing complex molecules that incorporate structural motifs similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide. For example, studies on benzodiazepinooxazoles and their derivatives have contributed to understanding the reactions and rearrangements of related compounds, providing insights into the synthesis of potentially bioactive molecules (Terada et al., 1973). Similarly, research on the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors has expanded the understanding of molecular interactions and the potential for creating novel compounds (Schick et al., 2014).

Medicinal Chemistry Applications

In medicinal chemistry, the structural framework of this compound could inspire the design of new therapeutic agents. Research on related compounds has led to the development of molecules with potential antibacterial activities. For instance, novel analogs incorporating benzothiazolyl substituted pyrazol-5-ones have shown promising results as antibacterial agents, highlighting the significance of such frameworks in the discovery of new drugs (Palkar et al., 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3/c1-13-3-9-20-18(11-13)28(2)22(30)17-12-16(8-10-19(17)31-20)27-21(29)14-4-6-15(7-5-14)23(24,25)26/h3-12H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVRULBVSDBRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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